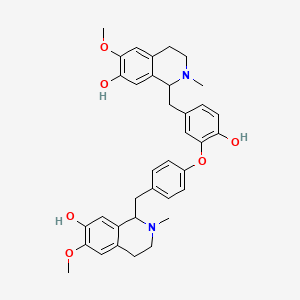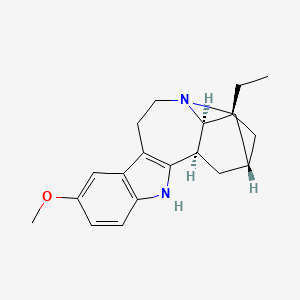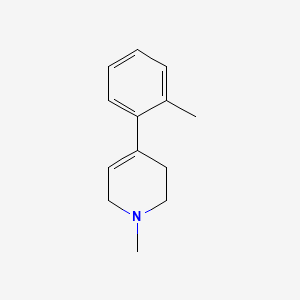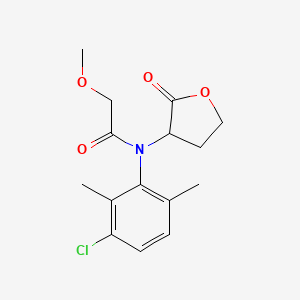
Androsterone glucuronide
描述
Androsterone glucuronide is a major circulating and urinary metabolite of testosterone and dihydrotestosterone. It is formed from androsterone by the action of UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17 . This compound accounts for a significant portion of total androgen glucuronides in women and serves as a marker for various physiological and pathological conditions .
作用机制
Target of Action
Androsterone glucuronide (ADT-G) is a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT) . It is formed from androsterone by UDP-glucuronosyltransferases, with the major enzymes being UGT2B15 and UGT2B17 . It accounts for 93% of total androgen glucuronides in women .
Mode of Action
It is known that it is formed from androsterone by udp-glucuronosyltransferases . These enzymes add a glucuronic acid to androsterone, increasing its water solubility and facilitating its excretion in the urine .
Biochemical Pathways
This compound is part of the androgen metabolic pathway. It is a metabolite of testosterone and dihydrotestosterone (DHT), two key androgens in the human body . The formation of ADT-G from androsterone is catalyzed by UDP-glucuronosyltransferases, specifically UGT2B15 and UGT2B17 .
Pharmacokinetics
It is known that it is a major circulating and urinary metabolite of testosterone and dht . This suggests that it is readily absorbed and distributed in the body, and is efficiently excreted in the urine .
Result of Action
This compound is a marker of acne in women while androstanediol glucuronide is a marker of hirsutism (excess hair growth) in women .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the activity of the enzymes that metabolize it, UGT2B15 and UGT2B17, can be affected by factors such as diet, medication, and overall health status . .
生化分析
Biochemical Properties
Androsterone glucuronide is formed from androsterone by the action of UDP-glucuronosyltransferases, specifically UGT2B15 and UGT2B17 . These enzymes catalyze the conjugation of glucuronic acid to androsterone, making it more water-soluble and facilitating its excretion. This compound interacts with various proteins and enzymes involved in androgen metabolism, reflecting the peripheral tissue conversion of adrenal and gonadal precursor steroids to active androgens .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to be a marker of acne in women, indicating its role in skin cell function and sebaceous gland activity . The compound’s interaction with androgen receptors can modulate gene expression, affecting cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with androgen receptors and other biomolecules. The conjugation of glucuronic acid to androsterone by UDP-glucuronosyltransferases alters its activity, making it less potent as an androgen but more readily excreted . This modification can inhibit or activate various enzymes involved in androgen metabolism, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy as a marker for androgen activity. Studies have shown that this compound remains relatively stable under physiological conditions, allowing for consistent measurement in clinical and research settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in androgen activity and metabolism. Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the conversion of adrenal and gonadal precursor steroids to active androgens. The enzymes UGT2B15 and UGT2B17 play a critical role in its formation, and the compound can affect metabolic flux and metabolite levels in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. Major glucuronide metabolites of testosterone, including this compound, are primarily transported by MRP2 and MRP3 in the liver, intestine, and kidney . These transporters facilitate the compound’s excretion and regulate its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization within cells can determine its role in androgen metabolism and its impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Androsterone glucuronide is synthesized through the glucuronidation of androsterone. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to androsterone . The reaction typically occurs in the liver and other tissues where these enzymes are expressed.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from biological samples, such as urine. Advanced chromatographic techniques, including high-performance liquid chromatography, are employed to isolate and purify this compound from complex biological matrices .
化学反应分析
Types of Reactions: Androsterone glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or enzymatic conditions, leading to the release of free androsterone and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products:
Hydrolysis: Androsterone and glucuronic acid.
Conjugation: this compound.
科学研究应用
Androsterone glucuronide has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of androgen metabolites.
Industry: Employed in the development of diagnostic assays and therapeutic monitoring tools.
相似化合物的比较
Androstanediol glucuronide: Another major androgen metabolite, primarily associated with hirsutism in women.
Androsterone sulfate: A sulfate conjugate of androsterone, involved in androgen metabolism.
Etiocholanolone glucuronide: A glucuronide conjugate of etiocholanolone, another androgen metabolite.
Uniqueness: Androsterone glucuronide is unique due to its high prevalence in women and its role as a marker for acne. It is also distinct in its formation pathway, primarily involving the enzymes UGT2B15 and UGT2B17 .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIRAVTUVCQTF-BSOWLZGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862764 | |
| Record name | Androsterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androsterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1852-43-3 | |
| Record name | Androsterone glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsterone glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsterone glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROSTERONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD4XD0W3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androsterone glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of Androsterone glucuronide in women?
A1: In women, this compound predominantly originates from adrenal glands, with dehydroepiandrosterone sulfate (DHEAS) serving as its major precursor. []
Q2: How does obesity affect this compound levels in women?
A2: Obese women with polycystic ovary syndrome (PCOS) exhibit higher levels of this compound compared to their lean counterparts, indicating enhanced peripheral 5α-reductase activity. []
Q3: What is the significance of measuring this compound levels in men?
A3: In men, both plasma testosterone and DHEAS contribute to this compound levels. Measuring this metabolite can help understand androgen metabolism and its changes with age. []
Q4: What insights can this compound levels offer about androgen metabolism?
A4: Elevated this compound levels in hirsute women, coupled with normal ratios of 5 alpha-reduced products to precursors, suggest that these women might not have a generalized increase in 5 alpha-reductase activity. []
Q5: How does this compound relate to other androgen metabolites in hirsute women?
A5: While this compound levels are elevated in hirsute women, Androsterone sulfate, despite being the most abundant 5 alpha-reduced androgen metabolite, does not show elevation. This discrepancy suggests variations in sulfotransferase activity or metabolic clearance as crucial determinants of Androsterone sulfate levels. []
Q6: How do this compound levels change in response to testosterone administration?
A6: Following oral testosterone administration in men, this compound emerges as a significant metabolite, highlighting its role in understanding testosterone metabolism. []
Q7: Can this compound serve as a biomarker for testosterone abuse?
A7: Research suggests that the ratio of this compound to epitestosterone glucuronide could potentially serve as a complementary biomarker for detecting testosterone abuse. []
Q8: How does the metabolism of dihydrotestosterone (DHT) to this compound differ between the peripheral and splanchnic compartments?
A8: Studies comparing intravenous and percutaneous DHT administration suggest that the peripheral compartment, particularly the skin, contributes more significantly to the formation of 3α-diol G from DHT than the splanchnic compartment. []
Q9: What is the relationship between this compound and visceral obesity in men?
A9: Studies have shown that plasma this compound levels are positively correlated with visceral adipose tissue accumulation in men, suggesting a potential role in understanding the metabolic implications of visceral obesity. [, ]
Q10: What role does this compound play in understanding the pathogenesis of decreased androgen levels in obese men?
A10: While obese men show decreased levels of sex hormone-binding globulin and total testosterone, this compound levels, alongside androstanediol glucuronide, remain similar to those in non-obese men, indicating potentially normal androgen metabolism and 5 alpha-reductase activity despite altered androgen levels. []
Q11: How are this compound and other steroid conjugates analyzed in biological samples?
A11: Liquid chromatography-mass spectrometry (LC-MS) is increasingly employed for analyzing this compound and other steroid conjugates in biological samples, enabling comprehensive profiling of these compounds. []
Q12: What are the challenges associated with purifying steroid conjugates like this compound from biological matrices?
A12: While solid phase extraction (SPE) is often used, achieving efficient elution of steroid conjugates from SPE columns remains a challenge, necessitating further research to optimize sample purification and minimize matrix effects in LC-MS analysis. []
Q13: What is the role of the SLC22A24 transporter in this compound disposition?
A14: Genetic variants in SLC22A24 are strongly associated with this compound and etiocholanolone glucuronide levels. Functional studies suggest SLC22A24 is involved in the renal reabsorption of these steroid conjugates, highlighting its role in steroid homeostasis. []
Q14: Can dried blood spots replace plasma samples for monitoring this compound levels?
A15: Research indicates that dried blood spots collected on filter paper can serve as a viable alternative to plasma for analyzing steroid profiles, including this compound, especially in sports drug testing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


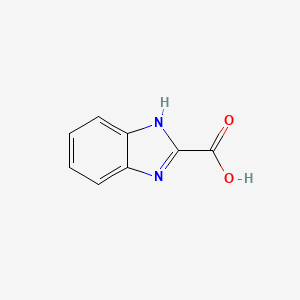
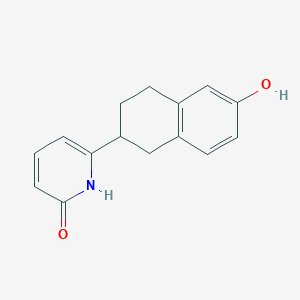
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
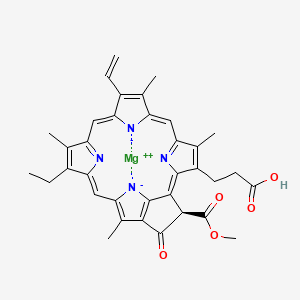

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
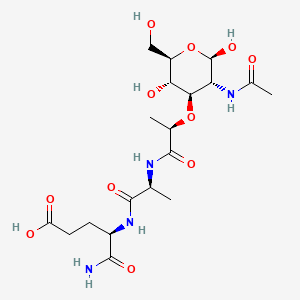
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
